8-Chloro-5-methoxy-2-phenylquinolin-4-amine
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Overview
Description
8-Chloro-5-methoxy-2-phenylquinolin-4-amine is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with chloro and methoxy substituents under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiols under basic or acidic conditions.
Major Products:
- Quinoline N-oxides from oxidation.
- Amine derivatives from reduction.
- Substituted quinolines from nucleophilic substitution.
Scientific Research Applications
8-Chloro-5-methoxy-2-phenylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxy-2-phenylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The compound may also interfere with DNA replication or protein synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- 8-Chloro-4-(hydroxymethyl)-5-methoxy-2-(1H)-quinolinone
- 4-Chloro-8-methoxy-2-methylquinoline
Comparison: While these compounds share structural similarities, 8-Chloro-5-methoxy-2-phenylquinolin-4-amine is unique due to its specific substituents and their positions on the quinoline ring. These differences can significantly impact its chemical reactivity, biological activity, and potential applications. For instance, the presence of the phenyl group in this compound may enhance its ability to interact with certain biological targets compared to its analogs.
Properties
CAS No. |
1189107-08-1 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2O/c1-20-14-8-7-11(17)16-15(14)12(18)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3,(H2,18,19) |
InChI Key |
NVFVNDMWSYZXAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)N |
Origin of Product |
United States |
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